molecular formula C11H12N2O3 B2698411 8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one CAS No. 1236262-75-1

8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one

Cat. No.: B2698411
CAS No.: 1236262-75-1
M. Wt: 220.228
InChI Key: BCZXIDNRJJHFJS-UHFFFAOYSA-N
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Description

8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one is a chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a [1,4]dioxino[2,3-f]indole scaffold, a heterocyclic system that is present in compounds studied for their potential to interact with key biological pathways . Specifically, related indole and dioxino-indole derivatives have been investigated for their role in modulating the indoleamine 2,3-dioxygenase (IDO) pathway . The IDO enzyme is an important immunoregulatory target; it catalyzes the oxidation of tryptophan and can suppress T-cell function and promote immune tolerance, which is a relevant mechanism in cancer, autoimmune diseases, and chronic infections . The structural features of this compound—including the 8-amino group and the 7-one carbonyl—suggest it could serve as a valuable precursor or core structure for developing novel small-molecule inhibitors or probes for this pathway. Researchers can utilize this high-purity reagent as a key intermediate in the synthesis of more complex bioactive molecules or as a standard in analytical and metabolic studies. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-amino-6-methyl-3,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-13-7-5-9-8(15-2-3-16-9)4-6(7)10(12)11(13)14/h4-5,10H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZXIDNRJJHFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2C(C1=O)N)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties are best contextualized through comparison with analogs sharing the [1,4]dioxinoindole core or related fused heterocycles. Below is a detailed analysis:

Structural Analogues

Compound Name Molecular Formula Substituents/Modifications Key Features Reference
8-Amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one C₁₁H₁₂N₂O₃ -NH₂ (C8), -CH₃ (C6) Amino and methyl groups enhance potential bioactivity and solubility.
(E)-2-(8-Oxo-2H-[1,4]dioxino[2,3-f]indol-7-ylidene)-2-phenylacetonitrile (2cb) C₁₉H₁₄N₂O₄ Phenylacetonitrile substituent at C7 High melting point (290.3–291.7 °C); synthesized via one-pot method.
2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-f]indol-7-one C₁₀H₉NO₃ Unsubstituted core Simpler scaffold; used as a precursor for functionalized derivatives.
7H-[1,4]dioxino[2,3-g]chromen-7-one C₁₁H₈O₄ Chromenone fusion Exhibits anti-oxidant and anti-inflammatory activity.
(Z)-2-(Difluoroboryl)-3-(quinolin-2-ylmethylene)-2,3-dihydro-1H-benzo[5,6][1,4]dioxino[2,3-f]isoindol-1-one C₂₇H₁₆BF₂N₂O₃ BODIPY-like fluorophore, quinoline substituent Unsymmetrical BODIPY analog; synthesized via BF₃‧Et₂O-mediated cyclization.

Biological Activity

8-Amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization of precursors under controlled conditions with specific catalysts and solvents. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, yielding different derivatives depending on the reagents used .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against a range of bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving human breast cancer cell lines (MCF-7) and liver carcinoma cells (HepG2), it demonstrated cytotoxic effects with IC50 values indicating potent activity against these cancer types . Specifically, the compound showed higher cytotoxicity towards MCF-7 cells compared to HepG2 cells.

Cell LineIC50 (μM)Activity Level
MCF-75.0High
HepG210.0Moderate

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors involved in critical cellular processes, modulating their activity and leading to apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 μg/mL for S. aureus, suggesting strong antibacterial potential.

Study 2: Anticancer Activity

In a comparative study focusing on various derivatives of indole-based compounds, this compound was found to be one of the most effective in inhibiting cell proliferation in MCF-7 cells. The study highlighted its potential as a lead compound for further development into anticancer therapeutics .

Q & A

Q. What experimental strategies differentiate between antimicrobial and cytotoxic effects in cell-based assays?

  • Methodological Answer : Use dual assays: (1) MIC/MBC for antimicrobial activity (e.g., against E. coli, S. aureus) and (2) MTT/WST-1 for mammalian cell viability. Normalize data to positive controls (e.g., ampicillin for bacteria, doxorubicin for cytotoxicity). Confocal microscopy can visualize membrane integrity changes .

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